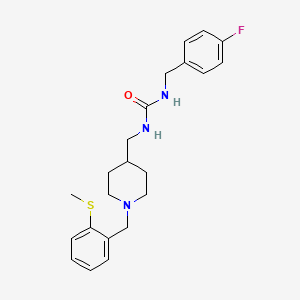

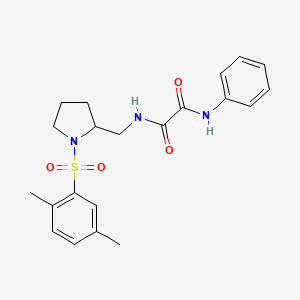

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-((1-((2,5-dimethylphenyl)sulfonyl)pyrrolidin-2-yl)methyl)-N2-phenyloxalamide, also known as DPO-1, is a selective inhibitor of the human ether-a-go-go-related gene (hERG) potassium channel. This compound is widely used in scientific research to study the role of hERG channels in cardiac function and arrhythmia.

Scientific Research Applications

Colour Tuning and Light-Emitting Applications

The study on cationic bis-cyclometallated iridium(III) complexes, including those with sulfonyl-substituted ligands, demonstrates the potential for color tuning in light-emitting applications. These complexes exhibit green or blue emissions, with significant photoluminescence quantum yields, indicating their utility in the development of light-emitting electrochemical cells (LECs) for display and lighting technologies (Ertl et al., 2015).

Catalysis and Oxygen Transfer Mechanisms

Research on methyloxo(dithiolato)rhenium(V) complexes contributes to understanding the kinetics and mechanisms of oxygen transfer reactions. These studies are crucial for the development of catalysts in industrial and environmental processes, enhancing efficiency and sustainability (Lente & Espenson, 2000).

Advanced Materials Development

The synthesis of novel fluorinated polyamides containing pyridine and sulfone moieties offers insights into materials science, particularly in creating polymers with high thermal stability, mechanical strength, and low dielectric constants. These materials are valuable for electronic, aerospace, and automotive applications due to their advanced properties (Liu et al., 2013).

Molecular Motion and Proton Brake Mechanisms

The study of N-Pyridyl-2-iso-propylaniline derivatives reveals mechanisms for decelerating rotational motions around chemical bonds through selective protonation. This research offers potential applications in the design of molecular machines and sensors, enabling controlled motion at the molecular level (Furukawa et al., 2020).

Molecular Interactions and Drug Design

Investigations into the molecular interactions of specific compounds with cannabinoid receptors highlight the role of structural conformers in binding efficiency and activity. Such studies are critical for drug design, offering pathways to developing more effective therapeutic agents with targeted actions (Shim et al., 2002).

Antimicrobial Activity and Chemical Synthesis

Research on the synthesis and antimicrobial activity of N-substituted pyrrolin-2-ones demonstrates the potential for developing new antibacterial and antifungal agents. This work contributes to addressing the growing challenge of antibiotic resistance, emphasizing the importance of novel chemical scaffolds in pharmaceutical research (Akbari et al., 2022).

properties

IUPAC Name |

N-[[1-(2,5-dimethylphenyl)sulfonylpyrrolidin-2-yl]methyl]-N'-phenyloxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-15-10-11-16(2)19(13-15)29(27,28)24-12-6-9-18(24)14-22-20(25)21(26)23-17-7-4-3-5-8-17/h3-5,7-8,10-11,13,18H,6,9,12,14H2,1-2H3,(H,22,25)(H,23,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEBBCRHELAUISJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Chloro-2-{[(4-chloro-2,5-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B2923423.png)

![Ethyl 6-(hydroxymethyl)-5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B2923432.png)

![5-bromo-N-(6-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2923433.png)

![4-acetyl-N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)benzamide hydrochloride](/img/structure/B2923436.png)

![3-ethyl-6-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923438.png)

![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2923439.png)

![Ethyl 4-[(4-chlorobutanoyl)amino]benzoate](/img/structure/B2923440.png)

![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 4-isopropoxybenzoate](/img/structure/B2923443.png)